molecular formula C7H9ClFN3O4 B1139144 (S)-(-)-5-Fluorowillardiine hydrochloride

(S)-(-)-5-Fluorowillardiine hydrochloride

Cat. No.: B1139144
M. Wt: 253.61 g/mol
InChI Key: TXWOAFHJFQTAEW-WCCKRBBISA-N
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Description

(S)-(-)-5-Fluorowillardiine hydrochloride is a potent and selective agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs), a subclass of ionotropic glutamate receptors critical for excitatory neurotransmission. This compound, with the molecular formula C₇H₉ClFN₃O₄ and molecular weight 253.62 , exhibits high purity (≥95.0%) and specificity for AMPARs over other glutamate receptor subtypes such as NMDA or metabotropic receptors . Its radiolabeled form, (S)-[³H]-5-fluorowillardiine, has been extensively used to study AMPAR binding kinetics and distribution in rat brain tissues, demonstrating >80% specific binding under optimized conditions .

Key pharmacological attributes include:

  • High Affinity: Binds to two distinct AMPAR sites with dissociation constants (KD1 = 6.9 nM, KD2 = 0.4 μM) in the presence of 100 mM KSCN, enhancing receptor affinity compared to KSCN-free conditions (KD1 = 22.5 nM, KD2 = 1.5 μM) .
  • Regional Specificity: Autoradiography reveals highest binding density in the hippocampal dentate gyrus and CA1 region (~300–500 fmol/mg wet weight), moderate binding in the cerebral cortex, and minimal binding in the cerebellum .
  • Selectivity: Displaces non-NMDA ligands with the potency order: NBQX > domoate > AMPA > L-glutamate > CNQX > kainate > (R)-5-fluorowillardiine .

Properties

IUPAC Name

(2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O4.ClH/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12;/h1,4H,2,9H2,(H,13,14)(H,10,12,15);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWOAFHJFQTAEW-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-(-)-5-Fluorowillardiine (hydrochloride) is a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors. Its biological activity has been extensively studied, particularly regarding its neurotoxic effects and its mechanism of action in the central nervous system. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

(S)-(-)-5-Fluorowillardiine is structurally related to willardiine, a naturally occurring compound found in certain plant species. The fluorine atom at the 5-position enhances its binding affinity to AMPA receptors compared to other related compounds. It exists as two isomers, with the (S) form being more biologically active. The compound's chemical properties contribute to its role as an excitotoxic neurotoxin, particularly in vitro.

(S)-(-)-5-Fluorowillardiine primarily acts as an agonist at AMPA receptors, showing limited activity at kainate receptors. Its mechanism involves:

  • Biphasic Dose-Response : Studies indicate that (S)-(-)-5-Fluorowillardiine induces neurotoxicity in a biphasic manner, with effective concentrations (EC50) of approximately 0.70 µM and 170 µM for cultured murine cortical neurons . This suggests that low concentrations can be neurotoxic, while higher concentrations may lead to different cellular responses.
  • Receptor Interaction : The compound enhances excitatory neurotransmission by stabilizing the open conformation of AMPA receptors, leading to increased calcium influx and subsequent neuronal excitotoxicity .

Neurotoxicity Studies

Numerous studies have documented the neurotoxic effects of (S)-(-)-5-Fluorowillardiine:

Applications in Research

(S)-(-)-5-Fluorowillardiine has been widely used in neuroscience research due to its specificity for AMPA receptors:

  • Radiolabeled Studies : Radiolabeled versions of the compound have been utilized to map AMPA receptor distribution in rodent brains, providing insights into receptor localization and function .
  • Modulator Evaluation : The compound serves as a tool for evaluating allosteric modulators of AMPA receptors, contributing to the understanding of receptor dynamics and pharmacology .

Summary of Key Findings

Study TypeFindings
In Vitro EC50 values for neurotoxicity: 0.70 µM (high-affinity) and 170 µM (low-affinity) .
Receptor Activity Selective agonist for AMPA receptors; minimal effect on kainate receptors .
Neurotoxicity Induces >90% cell death in cultured neurons; effects blocked by AMPA antagonists .
Research Use Used to study receptor distribution and evaluate modulators .

Scientific Research Applications

Neurotoxicity Studies

(S)-(-)-5-Fluorowillardiine has been extensively used to investigate excitotoxicity in neuronal cultures. Studies have demonstrated that it induces biphasic dose-dependent neurotoxicity in cultured rodent cortical neurons, with EC50 values of 0.70 µM and 170 µM . This property allows researchers to explore mechanisms of neuronal death associated with excessive AMPA receptor activation, making it a valuable tool in neurotoxicological research.

AMPA Receptor Agonism

The compound is primarily employed to selectively stimulate AMPA receptors in vitro. Its high affinity for these receptors makes it useful for studying synaptic plasticity, learning, and memory processes in various experimental setups . The ability to activate AMPA receptors without significant effects on kainate receptors allows for targeted investigations into glutamatergic signaling pathways.

Binding Studies

Radiolabeled (S)-(-)-5-Fluorowillardiine has been utilized in binding studies to determine the distribution and density of ionotropic glutamate receptors in rodent brains. Such studies have provided insights into receptor localization and the effects of various modulators on AMPA receptor activity .

Case Study 1: Neurotoxicity Mechanisms

A study examining the neurotoxic effects of (S)-(-)-5-Fluorowillardiine revealed that it can lead to significant neuronal death through both high-affinity and low-affinity components related to AMPA and kainate receptor activation. The research highlighted that antagonists could mitigate these neurotoxic effects, suggesting potential therapeutic avenues for conditions involving excitotoxicity .

Case Study 2: AChE Interaction

Research investigating the interaction between acetylcholinesterase (AChE) and (S)-(-)-5-Fluorowillardiine found that AChE pretreatment increased the binding of this compound to AMPA receptors in rat brain sections. This enhancement was age-dependent, indicating that developmental factors may influence receptor dynamics and responses to agonists .

Comparative Efficacy Table

CompoundEC50 Value (µM)Receptor Selectivity
(S)-(-)-5-Fluorowillardiine1.5High for AMPA; Low for Kainate
Racemic AMPA11High for AMPA
Willardiine~30Moderate for AMPA and Kainate

Comparison with Similar Compounds

Table 1: Binding Affinities and Selectivity of AMPAR Ligands

Compound KD1 (nM) KD2 (μM) Bmax (pmol/mg protein) Selectivity for AMPAR vs. Kainate Regional Binding Density (Hippocampus)
(S)-5-Fluorowillardiine* 6.9 (with KSCN) 0.4 (with KSCN) 1.4 (high-affinity), 10.8 (low) >100-fold 300–500 fmol/mg
(S)-AMPA 60–100 N/A 0.5–1.0 ~10-fold 50–100 fmol/mg
Kainate 1,500–2,000 N/A N/A N/A 100–200 fmol/mg
Domoate 3–5 N/A N/A Moderate 200–400 fmol/mg
NBQX 2–3 N/A N/A >1,000-fold N/A

*Data for (S)-5-fluorowillardiine are shown under KSCN-enhanced conditions .

Key Findings:

Superior Affinity : (S)-5-Fluorowillardiine exhibits higher affinity (KD1 = 6.9 nM) than (S)-AMPA (KD = 60–100 nM) and kainate (KD = 1.5–2.0 μM) under KSCN-enhanced conditions .

Enhanced Specificity : Its specificity for AMPARs surpasses domoate and kainate, as evidenced by ligand displacement assays (NBQX IC50 = 0.1 μM vs. kainate IC50 = 10 μM) .

Structural and Functional Comparisons with Willardiine Derivatives

Table 2: Substituent Effects on Willardiine Derivatives

Compound Substituent (5-position) AMPAR EC50 (μM) Relative Potency vs. (S)-5-Fluorowillardiine Notes
(S)-5-Fluorowillardiine F 0.044 1.0 (reference) Highest potency and selectivity
(S)-5-Chlorowillardiine Cl 0.12 ~0.37 Moderate desensitization
(S)-5-Iodowillardiine I 0.25 ~0.18 Lower affinity due to steric bulk
(S)-5-Nitrowillardiine NO2 1.5 ~0.03 Weak partial agonist
(S)-Willardiine H 44.8 ~0.001 Low intrinsic activity

Key Findings:

  • Electronegative Substituents Enhance Potency : Fluorine’s small size and high electronegativity optimize interactions with AMPAR ligand-binding domains (LBDs), yielding 10-fold higher potency than chlorine and 100-fold higher than unsubstituted willardiine .
  • Steric Hindrance Reduces Efficacy : Bulkier groups (e.g., iodine) decrease affinity, likely by disrupting LBD closure .
  • Partial Agonism in Nitro Derivative : (S)-5-Nitrowillardiine acts as a weak partial agonist, suggesting nitro groups interfere with receptor activation .

Regional Binding Density vs. Other Radioligands

Table 3: Regional Binding Density in Rat Brain (fmol/mg wet weight)

Brain Region (S)-5-Fluorowillardiine (S)-AMPA [³H]-Kainate
Hippocampus (CA1) 450–500 50–100 150–200
Dentate Gyrus 300–400 30–60 100–150
Cerebral Cortex 100–300 20–50 50–100
Cerebellum <50 <10 <20

Key Findings:

  • Hippocampal Specificity : (S)-5-Fluorowillardiine’s binding density in the CA1 region is 9-fold higher than (S)-AMPA and 2.5-fold higher than kainate, aligning with AMPAR subunit (GluA1–2) enrichment in this region .
  • Low Non-Specific Binding: Unlike [³H]-kainate, which shows moderate cerebellar binding, (S)-5-fluorowillardiine exhibits minimal off-target binding, underscoring its utility for selective AMPAR studies .

Preparation Methods

Direct Fluorination of Willardiine Analogues

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts yield and enantiomeric excess (ee). Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for coupling reactions, achieving ee >98% when maintained at 50–60°C. Lower temperatures (0–5°C) are employed during fluorination to minimize racemization.

Catalytic Systems

Lewis acids such as zinc chloride or boron trifluoride etherate accelerate the coupling step by activating the uracil ring. For example, zinc chloride (10 mol%) in DMF increases the reaction rate by 40% compared to uncatalyzed conditions.

Industrial-Scale Synthesis: Case Study from Patent WO2009084033A2

The patent outlines a scalable process avoiding chromatographic purification, which is critical for cost-effective production:

StepConditionsYieldPurity
SilylationToluene, HMDS, 65°C, 5 hr95%98%
CouplingZnCl₂, DMF, 55°C, 5 hr85%95%
ReductionNaBH₄, IPA, 25°C, 2 hr90%97%
Hydrochloride FormationHCl/IPA, 0–5°C, 2 hr88%99%

Key Advantages :

  • Single-Pot Reduction-Salification : Combining reduction and HCl treatment in isopropanol (IPA) simplifies workflow and reduces solvent waste.

  • Crystallization-Driven Purification : Final recrystallization from ethyl acetate/n-hexane mixtures achieves >99% purity without chromatography.

Stereochemical Control and Analytical Validation

Chiral Resolution Techniques

The (S)-enantiomer is isolated via diastereomeric salt formation using chiral amines such as (R)-α-methylbenzylamine. This method resolves racemic mixtures with 99% ee, as confirmed by chiral HPLC.

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 7.8 (d, 1H, H-6), 5.1 (m, 1H, CH-alanine), 3.2 (dd, 2H, CH₂).

  • HPLC : Retention time = 8.2 min (Chiralpak IA column, 0.1% TFA in water/acetonitrile).

Challenges and Mitigation Strategies

Racemization During Fluorination

The L-alanine side chain is prone to racemization under acidic fluorination conditions. Mitigation includes:

  • Buffered Reaction Media : Phosphate buffer (pH 6.5) reduces racemization to <2%.

  • Low-Temperature Processing : Maintaining reactions at 0–5°C preserves stereochemistry.

Byproduct Formation

Common byproducts like 5,5-difluoro derivatives are minimized by controlling fluorinating agent stoichiometry (1.1 eq. Selectfluor™).

Emerging Methodologies

Biocatalytic Synthesis

Recent advances explore transaminases for enantioselective amination of 5-fluorouracil precursors. Preliminary data show 80% yield and 99% ee using engineered enzymes from Aspergillus terreus.

Flow Chemistry Approaches

Microreactor systems enable continuous fluorination, reducing reaction times from hours to minutes and improving yield reproducibility (±2%) .

Q & A

Q. What is the primary research application of (S)-(-)-5-Fluorowillardiine hydrochloride in neuroscience?

this compound is a potent and selective agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It is widely used to study AMPAR activation kinetics, receptor desensitization, and synaptic plasticity mechanisms. Its high specificity makes it ideal for electrophysiological assays, autoradiography, and competitive binding studies to dissect AMPAR subtypes and their roles in neurological diseases .

Q. What safety precautions are recommended for handling this compound?

While not classified as hazardous under GHS criteria, standard laboratory precautions should be followed:

  • Use personal protective equipment (gloves, lab coat, eye protection).
  • Avoid inhalation of dust/aerosols and direct skin contact.
  • Store at -20°C in a sealed container.
  • Dispose via approved chemical waste protocols.
    Safety assessments indicate no carcinogenic or reproductive toxicity risks at concentrations <0.1% .

Q. How should this compound be stored to ensure stability?

  • Lyophilized form : Store at -20°C; stable for up to 2 years.
  • Solubilized form (e.g., in water or buffer): Aliquot and store at -20°C; use within one month to avoid degradation.
    Repeated freeze-thaw cycles should be minimized to preserve activity .

Advanced Research Questions

Q. How does potassium thiocyanate (KSCN) modulate the binding affinity of (S)-5-Fluorowillardiine to AMPA receptors?

KSCN enhances the binding affinity of (S)-5-Fluorowillardiine to both high- and low-affinity AMPAR sites:

ConditionHigh-affinity site (KD1)Low-affinity site (KD2)
Without KSCN22.5 nM1.5 µM
With 100 mM KSCN6.9 nM0.4 µM

KSCN increases ligand-receptor interaction efficiency without altering Bmax values, suggesting it stabilizes receptor conformations favorable for binding .

Q. How can regional distribution patterns of AMPA receptors in the brain be mapped using this compound?

Quantitative autoradiography with (S)-[<sup>3</sup>H]-5-Fluorowillardiine is the gold standard. Key steps include:

Incubate rat brain sections with 10 nM radioligand.

Use KSCN (100 mM) to enhance signal specificity.

Analyze binding density via densitometry.

Q. Regional Binding Density (Highest to Lowest) :

  • Dentate gyrus > CA1 hippocampus > Cerebral cortex > Caudate putamen > Nucleus accumbens.
    Non-specific binding is <10% of total, ensuring high precision .

Q. How do enantiomeric differences between (S)- and (R)-5-Fluorowillardiine affect experimental outcomes?

The (S)-enantiomer has >3,000-fold higher potency than the (R)-form (Ki = 53 µM for (R)-enantiomer). Contamination by even 1% (S)-enantiomer in (R)-form stocks can produce false-positive signals. Always verify enantiomeric purity via chiral HPLC before use .

Q. How should cross-desensitization experiments with other AMPAR agonists be designed?

  • Co-application : Apply (S)-5-Fluorowillardiine (200 µM) with another agonist (e.g., 5-iodowillardiine) to assess competitive desensitization.
  • Preincubation : Expose receptors to a desensitizing agonist (e.g., 5-fluorowillardiine) for 1–2 minutes before applying a test agonist.
  • Kinetic analysis : Use double-exponential models to quantify recovery time constants (τfast and τslow).
    This approach reveals shared receptor activation mechanisms and desensitization thresholds .

Q. What methodological considerations apply to electrophysiological characterization of tail currents?

Tail currents following agonist washout reflect delayed channel closing and desensitization recovery. For (S)-5-Fluorowillardiine:

  • Kinetic parameters : Fit responses to a double-exponential model (τ1 ≈ 36.3 ms, τ2 ≈ 313 ms).
  • Amplitude distribution : 48% fast component, 52% slow component.
    Compare with willardiine (τ1 ≈ 7.8 ms, τ2 ≈ 204 ms; 85% fast component) to infer structural determinants of receptor kinetics .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported AMPAR binding affinities across studies?

Variability often arises from:

  • Assay conditions : Presence/absence of KSCN (see FAQ 4).
  • Tissue preparation : Synaptic membrane purity (e.g., detergent use).
  • Ligand concentration : Non-saturating doses may underestimate Bmax.
    Standardize protocols using KSCN and validate with reference ligands like NBQX .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(-)-5-Fluorowillardiine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.